molecular formula C12H10FNS B1272913 4-[(4-Fluorophenyl)sulfanyl]aniline CAS No. 24900-69-4

4-[(4-Fluorophenyl)sulfanyl]aniline

Cat. No. B1272913
CAS RN: 24900-69-4
M. Wt: 219.28 g/mol
InChI Key: LNYUNEQJZJOMBA-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfanyl]aniline is a chemical compound that is part of the aniline family, characterized by the presence of a sulfanyl group attached to a fluorinated phenyl ring. This structure is related to other aniline derivatives that have been studied for various applications, including the synthesis of polymers and the development of fluorescent materials.

Synthesis Analysis

The synthesis of related aniline compounds often involves processes such as polymerization and sulfonation. For instance, the polymerization of an aniline heterodimer, 4-aminodiphenylamine-2-sulfonic acid, in aqueous ammonium persulfate solution yields a form of sulfonated polyaniline, which is soluble in aqueous base and polar solvents . Similarly, the sulfonation of aniline using an ohmic heating reactor has been employed to produce sulfanilic acid, a compound with significant economic interest . These methods suggest potential pathways for synthesizing 4-[(4-Fluorophenyl)sulfanyl]aniline by incorporating sulfanyl and fluorine groups into the aniline structure.

Molecular Structure Analysis

The molecular structure of aniline derivatives can be complex, with the potential for intramolecular hydrogen bonding and extended π-conjugated systems. For example, a series of 2,6-bis(arylsulfonyl)anilines exhibit high fluorescence emissions in the solid state due to well-defined intramolecular hydrogen bonds . The crystal structures of proton-transfer compounds of 5-sulfosalicylic acid with 4-X-substituted anilines, including 4-fluoroaniline, reveal three-dimensional hydrogen-bonded polymeric structures . These findings provide insights into the molecular structure of 4-[(4-Fluorophenyl)sulfanyl]aniline, which may also form hydrogen bonds and exhibit interesting solid-state properties.

Chemical Reactions Analysis

The chemical reactivity of aniline derivatives is influenced by substituents on the phenyl ring. In the case of fluoro-substituted anilines, electrochemical polymerization has been observed, involving radical-cation intermediates . The copolymerization of aniline with diphenylamine-4-sulphonic acid also involves the formation of intermediates, as evidenced by spectroelectrochemical studies . These reactions are relevant to understanding the chemical behavior of 4-[(4-Fluorophenyl)sulfanyl]aniline, which may undergo similar electrochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives, such as solubility, conductivity, and fluorescence, are key to their applications. Sulfonated polyaniline, for example, is soluble in aqueous base and polar solvents and exhibits conductivity indicative of disorder in the sample . The electrochemical behavior of fluoro-substituted anilines in acidic and organic media has been studied, and the resulting polymers are found to be in the emeraldine base form, with conductivity imparted through iodine doping . These properties suggest that 4-[(4-Fluorophenyl)sulfanyl]aniline may also display unique solubility, conductivity, and potentially fluorescence characteristics, depending on its molecular structure and the presence of substituents.

Scientific Research Applications

Electropolymerization and Infrared Emissivity

4-[(4-Fluorophenyl)sulfanyl]aniline has been used in the synthesis of novel binary copolymer films with significant applications in electro-emissive devices (EEDs). These copolymers, such as aniline/o-fluoro-aniline (PFANI), demonstrate high infrared (IR) emissivity modulation capabilities. The PFANI film, in particular, shows great potential for applications in IR thermal control and dynamic visible light and IR camouflage (Wang et al., 2020).

Oxidative Fluorination

In the realm of chemical synthesis, oxidative nucleophilic fluorination of N-arylsulfonamides has been explored, highlighting the role of 4-[(4-Fluorophenyl)sulfanyl]aniline derivatives. This methodology has been adapted for radiofluorination, offering potential advancements in the synthesis of fluorine-containing pharmaceuticals and bioactive molecules (Buckingham et al., 2015).

Antimicrobial Activity

Research into eperezolid-like molecules, where 4-[(4-Fluorophenyl)sulfanyl]aniline derivatives play a crucial role, has shown promising anti-Mycobacterium smegmatis activity. This indicates potential applications in developing new antimicrobial agents (Yolal et al., 2012).

Corrosion Inhibition

The compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, a derivative of 4-[(4-Fluorophenyl)sulfanyl]aniline, has shown efficiency as a corrosion inhibitor for mild steel in acidic environments. This highlights its potential in materials science and engineering applications (Daoud et al., 2014).

Sulfonation and Copolymerization Studies

Sulfonation and copolymerization studies involving aniline and its derivatives, including 4-[(4-Fluorophenyl)sulfanyl]aniline, have led to the development of materials with unique electrochemical properties. These studies contribute to advancements in polymer chemistry and materials science (Wen et al., 2001).

Safety And Hazards

The safety information available indicates that 4-[(4-Fluorophenyl)sulfanyl]aniline may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-(4-fluorophenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYUNEQJZJOMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379191
Record name 4-[(4-Fluorophenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Fluorophenyl)sulfanyl]aniline

CAS RN

24900-69-4
Record name 4-[(4-Fluorophenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ammonium chloride (16.63 g, 311 mmol) in water (300 mL) are added iron (17.39 g, 311 mmol) and a solution of 1-fluoro-4-(4-nitrophenyl)sulfanyl-benzene (19.40 g, 78 mmol) in a mixture of methanol (100 mL) and tetrahydrofuran (100 mL). The resulting mixture is heated to 75° C. for 2.5 h and then cooled to room temperature. After addition of ethyl acetate (1 L), the mixture is stirred for 10 min the organic layer is decanted and collected. This procedure is repeated twice. The combined organic layers are dried over sodium sulphate, filtered and concentrated under reduced pressure. The crude residue is first triturated twice with diethyl ether and then purified via column chromatography on silica gel (heptane/ethyl acetate 0 to 30% as eluent) to afford the desired product as a yellow solid (14.45 g, 66 mmol, 85% yield) (HPLC-MS Method 2: retention time: 1.939 min, m/z 261.0).
Quantity
16.63 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
17.39 g
Type
catalyst
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

Oxalyl chloride (1.68 mL, 19.59 mmol) and a catalytic amount of N,N-dimethylformamide are added to a pre-cooled (0° C.) suspension of 2-chloroisonicotinic acid (1.032 g, 6.55 mmol) in dichloromethane (350 mL). After the gas evolution ceases, the mixture is allowed to reach room temperature and is stirred for 1 h. The volatiles are then removed under reduced pressure. The residue obtained is dissolved in dichloromethane (150 mL) and the resulting solution is added to a pre-cooled (0° C.) solution of crude benzyl 5-(4-fluorophenylthio)spiro[indoline-3,4′-piperidine]-1-carboxylate (3.50 g, 42% wt/wt, 3.25 mmol) and N,N-diisopropylethylamine (1.65 mL, 9.64 mmol) in dichloromethane (400 mL). The reaction is stirred for 45 min at room temperature until complete conversion of the starting material is observed. The reaction mixture is washed with saturated aqueous sodium hydrogen carbonate (100 mL) and with brine (100 mL). The organic layer is dried over sodium sulphate, is filtered and is concentrated under reduced pressure. The yellow oil isolated is purified by column chromatography on silica gel (heptane/ethyl acetate 25 to 50% as eluent) to afford the desired product (1.58 g, 2.69 mmol, 83% yield) (HPLC-MS Method 2: retention time: 2.268 min, m/z 588.0).
Quantity
1.68 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.032 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
benzyl 5-(4-fluorophenylthio)spiro[indoline-3,4′-piperidine]-1-carboxylate
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
1.65 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
83%

Synthesis routes and methods III

Procedure details

To a suspension of 2-methylisonicotinic acid (596 mg, 4.35 mmol) in dichloromethane (100 mL) are added N,N-diisopropylethylamine (1.15 mL, 6.72 mmol) and 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium (1.91 g, 5.02 mmol). The mixture was stirred at room temperature for 1 h, after which benzyl 5-(4-fluorophenylthio)spiro[indoline-3,4′-piperidine]-1′-carboxylate (1.51 g, 3.37 mmol) is added. The reaction mixture is stirred at room temperature. After 18 h, additional 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium (0.75 equiv) is added. After 2 days reaction time, the mixture is diluted with dichloromethane (300 mL), washed with saturated aqueous sodium hydrogen carbonate (100 mL) and brine (100 mL). The organic layer is dried over sodium sulphate, filtered and is concentrated under reduced pressure to give a brown oil. Purification of the crude by column chromatography on silica gel (heptane/ethyl acetate 40 to 100% as eluent) affords the desired product (1.09 g, 1.92 mmol, 57% yield) (HPLC-MS Method 2: retention time: 2.284 min, m/z 568.1).
Quantity
596 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Name
2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium
Quantity
1.91 g
Type
reactant
Reaction Step Two
Name
benzyl 5-(4-fluorophenylthio)spiro[indoline-3,4′-piperidine]-1′-carboxylate
Quantity
1.51 g
Type
reactant
Reaction Step Three
Name
2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
57%

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